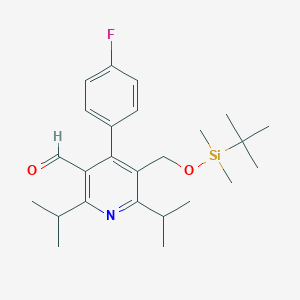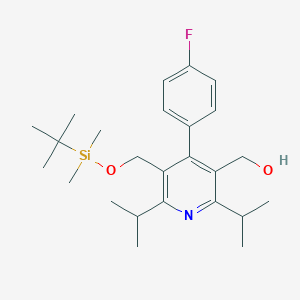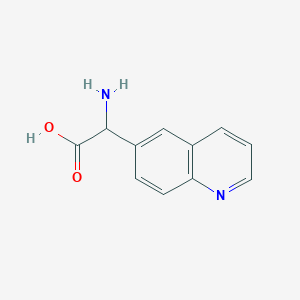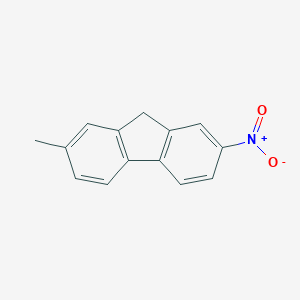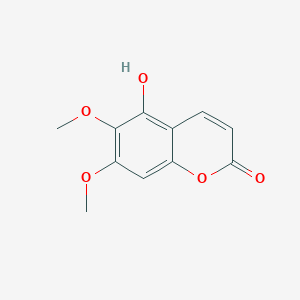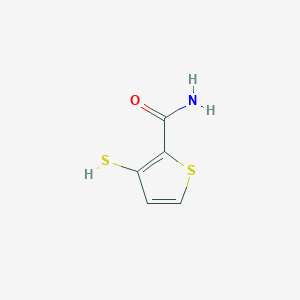
3-Mercaptothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercaptothiophene-2-carboxamide, also known as MTCA, is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. MTCA is a heterocyclic compound that contains a thieno[2,3-b]thiophene ring system and a carboxamide functional group. This compound has been synthesized using various methods and has been studied for its potential applications in different fields of science.
科学的研究の応用
3-Mercaptothiophene-2-carboxamide has been studied for its potential applications in different fields of science. In chemistry, 3-Mercaptothiophene-2-carboxamide has been used as a building block for the synthesis of other compounds, including heterocyclic compounds and peptides. In biochemistry, 3-Mercaptothiophene-2-carboxamide has been studied for its potential as a chelating agent for metal ions. 3-Mercaptothiophene-2-carboxamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.
作用機序
The mechanism of action of 3-Mercaptothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-Mercaptothiophene-2-carboxamide may act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
生化学的および生理学的効果
3-Mercaptothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can protect cells from oxidative stress and reduce inflammation. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can reduce oxidative damage in animal models of inflammation and oxidative stress.
実験室実験の利点と制限
3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-Mercaptothiophene-2-carboxamide is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one limitation of 3-Mercaptothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-Mercaptothiophene-2-carboxamide. One area of research is the development of new synthesis methods for 3-Mercaptothiophene-2-carboxamide and related compounds. Another area of research is the investigation of the mechanism of action of 3-Mercaptothiophene-2-carboxamide and its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 3-Mercaptothiophene-2-carboxamide as an anticancer agent and its potential for use in clinical settings.
Conclusion
In conclusion, 3-Mercaptothiophene-2-carboxamide is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. 3-Mercaptothiophene-2-carboxamide can be synthesized using various methods and has been studied for its potential applications in different fields of science. 3-Mercaptothiophene-2-carboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments, its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-Mercaptothiophene-2-carboxamide for use in different fields of science.
合成法
3-Mercaptothiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-chlorothiophene with sodium thioacetate and ammonium carbonate, or the reaction of 2-chlorothiophene with thiourea and potassium hydroxide. Another common method for synthesizing 3-Mercaptothiophene-2-carboxamide involves the reaction of 2-chlorothiophene with thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-Mercaptothiophene-2-carboxamide.
特性
CAS番号 |
104728-24-7 |
|---|---|
製品名 |
3-Mercaptothiophene-2-carboxamide |
分子式 |
C5H5NOS2 |
分子量 |
159.2 g/mol |
IUPAC名 |
3-sulfanylthiophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7) |
InChIキー |
TUAZXBJJRHSKFO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1S)C(=O)N |
正規SMILES |
C1=CSC(=C1S)C(=O)N |
同義語 |
2-Thiophenecarboxamide,3-mercapto-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



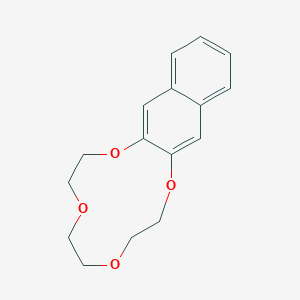
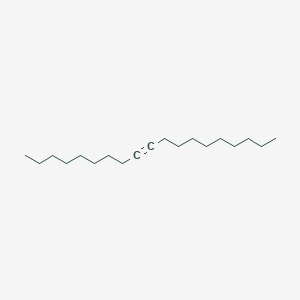
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
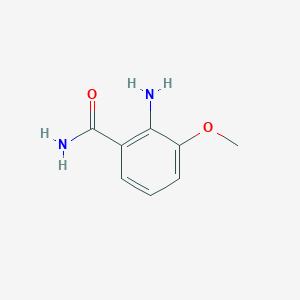
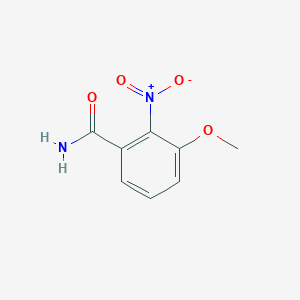
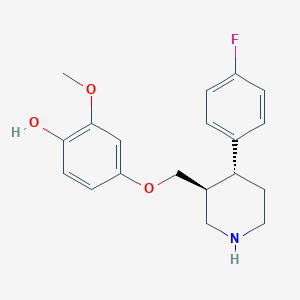
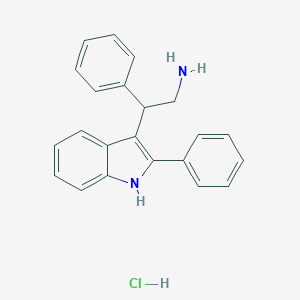
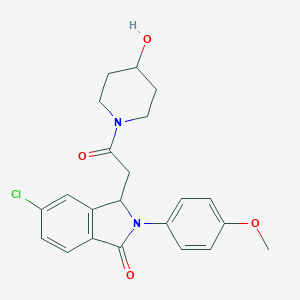
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
